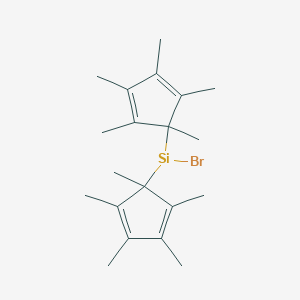
Methyl 4-nitrooctanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-nitrooctanoate is an organic compound with the molecular formula C9H17NO4 It is an ester derivative of 4-nitrooctanoic acid, characterized by the presence of a nitro group (-NO2) attached to the fourth carbon of the octanoate chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Methyl 4-nitrooctanoate can be synthesized through the esterification of 4-nitrooctanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the reactants to achieve the desired ester product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The process would include the careful control of temperature, pressure, and reactant concentrations to ensure consistent product quality.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the nitro group, leading to the formation of nitro derivatives.
Reduction: The nitro group can be reduced to an amine group (-NH2) using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the methoxy group (-OCH3) is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solutions.
Major Products:
Oxidation: Nitro derivatives with higher oxidation states.
Reduction: 4-aminooctanoate derivatives.
Substitution: Various substituted esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl 4-nitrooctanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in the design of prodrugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of methyl 4-nitrooctanoate involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates, which may interact with cellular components. These interactions can lead to the modulation of biochemical pathways, influencing cellular functions.
Vergleich Mit ähnlichen Verbindungen
Methyl 4-nitrobenzoate: Similar in structure but with a benzene ring instead of an octanoate chain.
Ethyl 4-nitrooctanoate: Similar ester but with an ethyl group instead of a methyl group.
4-nitrooctanoic acid: The parent acid of methyl 4-nitrooctanoate.
Eigenschaften
CAS-Nummer |
114020-94-9 |
|---|---|
Molekularformel |
C9H17NO4 |
Molekulargewicht |
203.24 g/mol |
IUPAC-Name |
methyl 4-nitrooctanoate |
InChI |
InChI=1S/C9H17NO4/c1-3-4-5-8(10(12)13)6-7-9(11)14-2/h8H,3-7H2,1-2H3 |
InChI-Schlüssel |
SQWQQEGMTRPAMQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(CCC(=O)OC)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


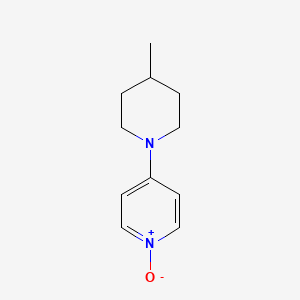
![Dipropyl [bis(ethylsulfanyl)methyl]phosphonate](/img/structure/B14300678.png)
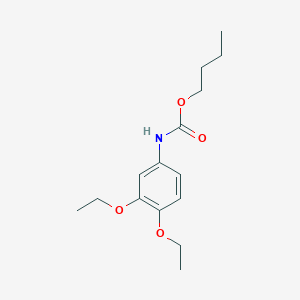

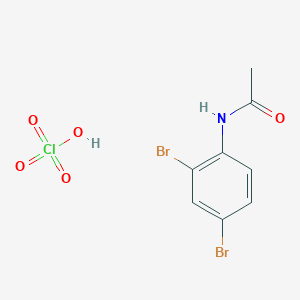

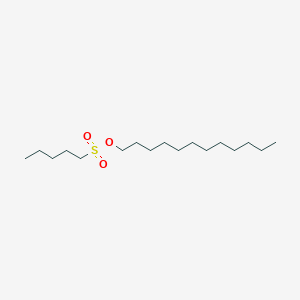
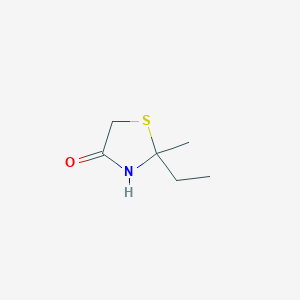
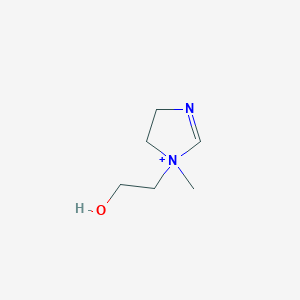

![3-[2-(Benzoyloxy)ethoxy]-3-oxopropyl benzoate](/img/structure/B14300719.png)
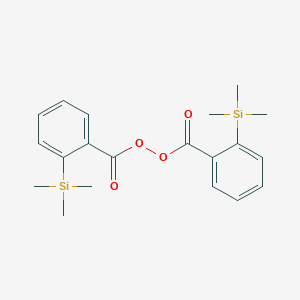
![Benzene, 1-[(heptadecafluorononenyl)oxy]-4-(1-methylethenyl)-](/img/structure/B14300727.png)
